

Carpachromene IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway validation

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Compound Focus: Carpachromene

CAS No.: 57498-96-1

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Quantitative Experimental Data

The table below summarizes the key experimental findings from the study on **carpachromene**'s effects in an insulin-resistant HepG2 cell model (HepG2/IRM).

Parameter Measured	Experimental Result	Significance/Outcome
Cell Viability (48h treatment)	>90% viability at 6.3, 10, 20 µg/mL [1]	Confirms non-cytotoxicity at active concentrations.
Glucose Concentration	Decreased in a concentration- and time-dependent manner [1]	Demonstrates enhanced glucose consumption.
Glycogen Content	Significantly increased [1]	Indicates restoration of energy storage.
Key Protein Phosphorylation (p/t ratio)	Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1 [1]	Validates activation of the core insulin signaling pathway.
PEPCK Enzyme Activity	Significantly decreased [1]	Suppresses gluconeogenesis (glucose production).

Parameter Measured	Experimental Result	Significance/Outcome
Hexokinase (HK) Enzyme Activity	Significantly increased [1]	Enhances glycolysis (glucose utilization).

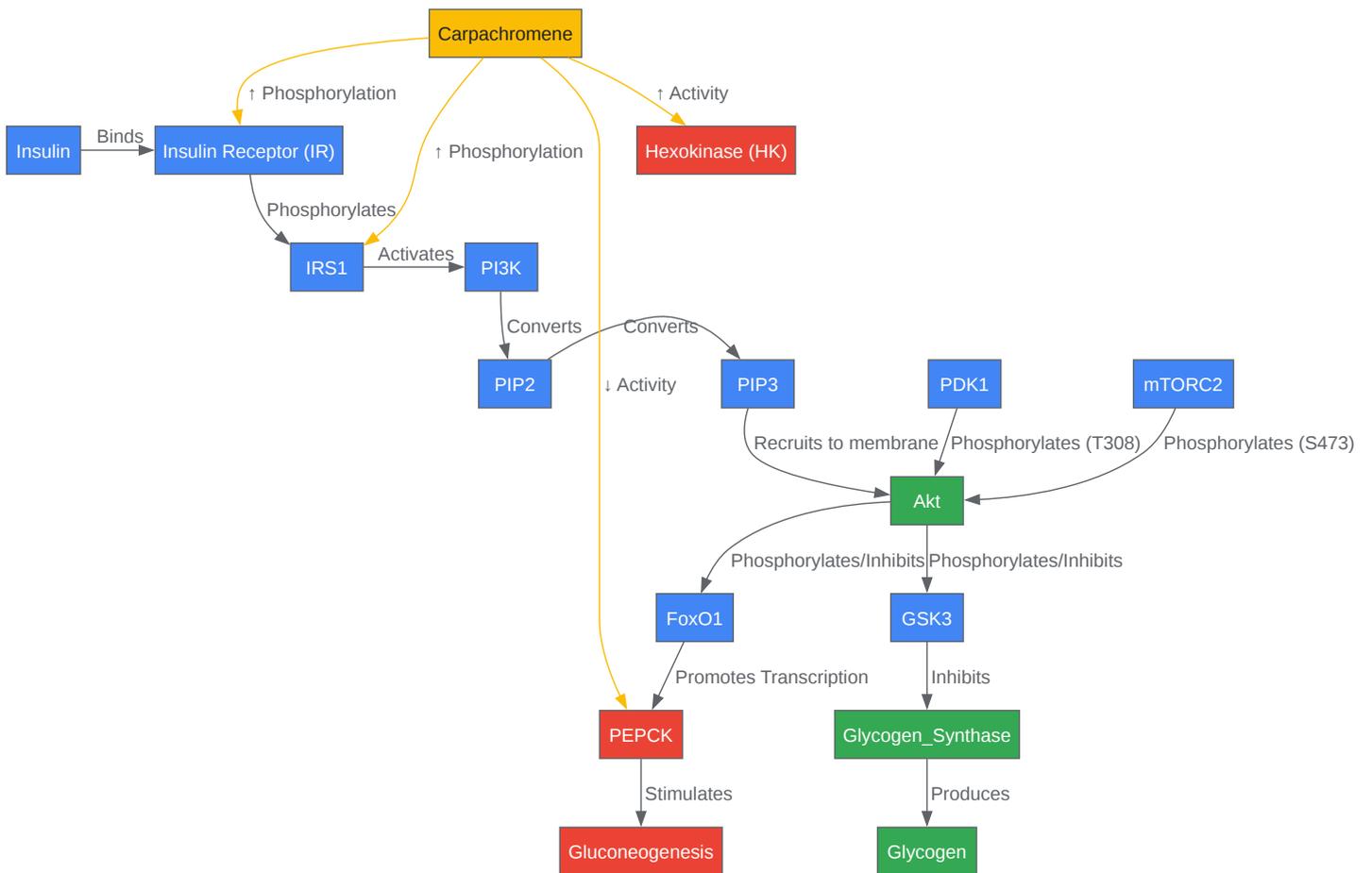
Detailed Experimental Protocols

The validation of **carpachromene**'s activity was based on the following key laboratory methods:

- Cell Model Establishment:** An insulin-resistant HepG2 model (HepG2/IRM) was developed by treating wild-type HepG2 cells with a low concentration of insulin (0.005 μM) for 24 hours, which resulted in reduced glucose consumption compared to control cells [1].
- Cell Viability Assay (MTT Assay):** HepG2/IRM cells were treated with a range of **carpachromene** concentrations (0.4 to 100 $\mu\text{g/mL}$) for 48 hours. Cell viability was measured to determine non-toxic concentrations for subsequent experiments [1].
- Glucose Consumption and Glycogen Content Measurement:** After treating HepG2/IRM cells with **carpachromene**, the glucose concentration in the culture media was measured to assess consumption. The intracellular glycogen content was also quantified [1].
- Western Blot Analysis:** This technique was used to detect and quantify the expression levels and, crucially, the **phosphorylation status** of key proteins in the pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1). The results are expressed as the ratio of phosphorylated protein to total protein (p/t ratio) [1].
- Enzyme Activity Assays:** The activity of two critical metabolic enzymes was measured: **Phosphoenolpyruvate Carboxykinase (PEPCK)** and **Hexokinase (HK)** [1].

The Insulin Signaling Pathway and Carpachromene's Role

The IR/IRS1/PI3K/Akt pathway is a fundamental mechanism for regulating glucose metabolism. The diagram below illustrates this pathway and highlights the specific steps modulated by **carpachromene**.



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As the diagram shows, **carpachromene** exerts its effects by enhancing the signal at the very start of the pathway (increasing IR and IRS1 phosphorylation) and by directly influencing key metabolic enzymes. This dual action helps to explain the improved glucose consumption and glycogen synthesis observed in the data [1].

Interpretation for Research and Development

- **Mechanistic Strength:** The data provides strong, multi-level evidence for **carpachromene**'s action, moving beyond simple phenotypic changes (e.g., lower glucose) to demonstrate specific modulation of the intended molecular targets (e.g., increased p-Akt, p-FoxO1) [1].
- **Benchmarking:** The study used **metformin** as a positive control, which is standard practice in antidiabetic research. This allows for a direct, objective comparison of efficacy within the experimental system [1].
- **Research Context:** The IRS1/PI3K/Akt pathway is a well-validated and central pathway in glucose metabolism and insulin resistance [2] [3]. Its role is also extensively studied in other diseases, such as cancer [4] [5]. This broad relevance may be of interest for research into related metabolic disorders or drug repurposing.

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